N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
Description
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide is a structurally complex spirocyclic compound featuring a fused pyrrolo[3,4-c]pyrrole core, an indole moiety, and an acetamide substituent. The indol-3-ylmethyl group may enhance membrane permeability or target binding, while the acetamide moiety could influence solubility and pharmacokinetics.
Properties
Molecular Formula |
C30H25N5O4 |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C30H25N5O4/c1-16(36)32-18-10-12-19(13-11-18)35-27(37)25-24(14-17-15-31-22-8-4-2-6-20(17)22)34-30(26(25)28(35)38)21-7-3-5-9-23(21)33-29(30)39/h2-13,15,24-26,31,34H,14H2,1H3,(H,32,36)(H,33,39)/t24?,25-,26+,30?/m1/s1 |
InChI Key |
NTGOAKKICKTSBY-BBYYJEGRSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)[C@H]3[C@@H](C2=O)C4(C5=CC=CC=C5NC4=O)NC3CC6=CNC7=CC=CC=C76 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C3C(NC4(C3C2=O)C5=CC=CC=C5NC4=O)CC6=CNC7=CC=CC=C76 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the spirocyclic core: This step involves the cyclization of an appropriate precursor to form the tetrahydropyrrolo[3,4-c]pyrrole ring system. This can be done using a variety of cyclization reactions, such as intramolecular amide formation.
Coupling of the indole and spirocyclic units: This step typically involves a condensation reaction between the indole derivative and the spirocyclic intermediate.
Introduction of the acetamide group: The final step involves the acylation of the phenyl ring with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups in the spirocyclic core can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, and sulfuric acid.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohols, and various substituted phenyl derivatives.
Scientific Research Applications
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological targets, including enzymes and receptors. The spirocyclic core may contribute to the compound’s ability to modulate protein-protein interactions and cellular signaling pathways. Overall, the compound’s effects are likely mediated through a combination of these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Bioactivity
The following table summarizes key structural analogs and their bioactivities:
Key Structural and Functional Differences
Core Structure: The target compound shares the spirocyclic pyrrolidinoindolinone core with Synazo-1 , but differs in substituents. Synazo-1’s chloro and fluoro-phenyl groups enhance antifungal potency, while the target’s indol-3-ylmethyl group may improve binding to fungal targets like ergosterol biosynthesis enzymes . Compared to thiazole-isoxazole spiro derivatives (e.g., ), the acetamide group in the target compound likely reduces cytotoxicity while maintaining membrane permeability .
Bioactivity Profile :
- Synazo-1 exhibits exceptional synergy with fluconazole (FIC <0.5) against Candida albicans, attributed to its piperazine-derived spiro structure and halogenated aryl groups . The target compound’s acetamide-phenyl group may modulate similar pathways but with altered pharmacokinetics.
- Thiazole-isoxazole analogs () show Gram-positive antibacterial activity, suggesting that the spiro core alone is insufficient for antifungal action; substituents dictate target specificity .
Synthetic and Analytical Insights :
- NMR profiling () highlights that substituent-induced chemical shift changes in regions A (positions 39–44) and B (29–36) correlate with bioactivity differences. For example, Synazo-1’s fluoro-phenyl group alters region B shifts, enhancing target binding .
Biological Activity
N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide is a complex organic compound notable for its potential biological activities. This compound is characterized by a unique molecular structure that incorporates indole and pyrrole moieties, which are known for their pharmacological significance.
- Molecular Formula : C31H27N5O4
- Molecular Weight : 533.6 g/mol
- CAS Number : 1014106-26-3
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Below are summarized findings from recent research:
Anticancer Activity
Research has indicated that compounds with indole and pyrrole structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest.
- Case Study : A study demonstrated that derivatives of indole-based compounds showed selective cytotoxicity against several cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Anti-inflammatory Effects
Indole derivatives have also been shown to possess anti-inflammatory properties:
- Research Findings : In vitro studies indicated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 and iNOS .
- Clinical Relevance : The anti-inflammatory potential suggests possible applications in treating conditions such as arthritis and other inflammatory diseases.
Neuroprotective Properties
Recent studies suggest that this compound may exhibit neuroprotective effects:
- Mechanism : The neuroprotective activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
- Experimental Evidence : Animal models have shown that indole derivatives can improve cognitive function and reduce neurodegeneration .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
